Melatonin

Descripción

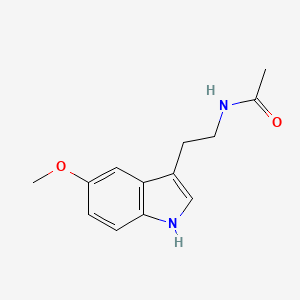

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Record name | melatonin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Melatonin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022421 | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |

| Record name | SID46500483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |

CAS No. |

73-31-4, 8041-44-9 | |

| Record name | Melatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-118 °C, 117 °C | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Classical Synthesis Pathways

The first chemical synthesis of this compound, reported by Lerner in 1958, involved hydroxylation of tryptophan followed by decarboxylation, acetylation, and methylation. Modern protocols optimize these steps:

Reaction 1 (Lerner’s Method):

Tryptophan undergoes hydroxylation using tetrahydrobiopterin (THB) and iron-dependent tryptophan hydroxylase to form 5-hydroxytryptophan. Subsequent decarboxylation via pyridoxal phosphate (PLP)-dependent enzymes yields serotonin, which is acetylated using acetyl-CoA and methylated by acetylserotonin O-methyltransferase (ASMT) with S-adenosylmethionine (SAM) as the methyl donor. Early purification required countercurrent distribution and silicic acid chromatography, yielding low quantities.

Reaction 2 (Diacetyl Intermediate Route):

A 1980s improvement used N,N-diacetyltryptamine as an intermediate. Tryptamine derivatives were acetylated with acetic anhydride, followed by hydroxylation and methylation. This method achieved 80% yield after crystallization from benzene.

Reaction 3 (Nitroethene Alkylation):

Indole derivatives react with nitroethene (generated in situ from nitroethyl acetate) at the 3-position. Hydrogenation over PtO₂ and acetylation produces this compound derivatives with 65–75% yields.

Industrial-Scale Synthesis (Patent CN104496882A)

A 2014 Chinese patent outlines an 8-step synthesis starting from diethyl malonate and vinyl cyanide:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Addition | Ethanol, 25°C, 12 hr | 92% |

| 2 | Ammonolysis | H₂/NH₃, Pd/C, 50°C | 85% |

| 3 | Coupling | p-Methoxydiazonium salt | 78% |

| 4 | Rearrangement | H₂SO₄, 0°C | 91% |

| 5 | Hydrolysis | NaOH, 100°C, 3 hr | 88% |

| 6 | Decarboxylation | HCl, 105°C, 3 hr | 82% |

| 7 | Acylation | Acetic anhydride, 20°C | 95% |

| 8 | Refining | Ethanol recrystallization | 98% |

This method achieves a total yield of 15.5% with a final purity >99%.

Biological Synthesis and Metabolic Engineering

Endogenous Biosynthesis

In pinealocytes, this compound synthesis occurs via:

- Tryptophan → 5-Hydroxytryptophan : Catalyzed by tryptophan hydroxylase (TPH) using THB and O₂.

- 5-HTP → Serotonin : Aromatic L-amino acid decarboxylase (AADC) with PLP.

- Serotonin → N-Acetylserotonin : Serotonin N-acetyltransferase (SNAT) with acetyl-CoA.

- N-Acetylserotonin → this compound : Acetylserotonin O-methyltransferase (ASMT) with SAM.

Immunohistochemical studies reveal ASMT localization in 60–70% of rat pinealocytes, suggesting cell-specific synthesis capacity.

Microbial Biomanufacturing

Metabolic engineering in E. coli reconstructs the pathway:

- Tryptophan hydroxylase (TPH) : Codon-optimized human TPH1 variant.

- AADC : Drosophila melanogaster enzyme.

- SNAT and ASMT : Ovine and human isoforms, respectively.

Optimization via CRISPR-Cas9 and laboratory evolution increased titers to 8.2 g/L in fed-batch fermentation.

Extraction and Purification Methods

Solid-Phase Extraction (SPE)

SPE using C18 cartridges achieves 70–85% recovery from wine but suffers from matrix interference.

QuEChERS

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method employs:

Dispersive Liquid-Liquid Microextraction (DLLME)

| Parameter | Optimal Value |

|---|---|

| Dispersant | Acetonitrile (3 mL) |

| Extraction solvent | Chloroform (1 mL) |

| Salt | NaCl (1 g) |

| Enrichment factor | 8× |

| Recovery | 94 ± 3% |

DLLME outperforms SPE and QuEChERS in removing phenolic interferents.

Pharmaceutical Formulation

Hard Capsule Preparation

Low-dose pediatric capsules (0.5–6 mg) use microcrystalline cellulose as a filler:

| This compound (mg) | Microcrystalline Cellulose (mg) | Capsule Size |

|---|---|---|

| 0.5 | 77 | N° 4 |

| 2 | 75.5 | N° 4 |

| 6 | 71.5 | N° 4 |

Blending in a mortar-pestle ensures homogeneity (±2% content uniformity).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Environmental Impact |

|---|---|---|---|---|

| Chemical Synthesis | 15–80% | >99% | Low | High (solvent waste) |

| Microbial Production | 8.2 g/L | 95% | Moderate | Low |

| DLLME Extraction | 94% | 98% | Very Low | Moderate |

Análisis De Reacciones Químicas

Tipos de Reacciones: La melatonina se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, en presencia de especies reactivas de oxígeno, la melatonina puede oxidarse para formar N1-acetil-N2-formil-5-metoxikinuramina .

Reactivos y Condiciones Comunes:

Oxidación: Las especies reactivas de oxígeno, como el peróxido de hidrógeno, se utilizan comúnmente para oxidar la melatonina.

Reducción: Agentes reductores como el borohidruro de sodio se pueden usar para reducir los derivados de la melatonina.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la melatonina, como la N1-acetil-N2-formil-5-metoxikinuramina, que tienen propiedades biológicas distintas .

Aplicaciones Científicas De Investigación

Sleep Disorders

Melatonin is widely recognized for its effectiveness in treating sleep disorders, particularly insomnia and circadian rhythm disturbances. Clinical studies indicate that this compound supplementation can significantly improve sleep onset latency and overall sleep quality.

- Mechanism of Action : Recent research has elucidated how this compound promotes sleep by inhibiting orexin neurons in the brain, which are responsible for wakefulness. Targeting the MT1 receptor appears to maximize sleep benefits with minimal side effects .

- Clinical Evidence : A meta-analysis found that this compound helps individuals fall asleep approximately four minutes faster and increases total sleep duration by about thirteen minutes . Additionally, it is considered a first-line treatment for insomnia in older adults due to its safety profile compared to synthetic sleep medications.

Neurodegenerative Disorders

This compound exhibits neuroprotective properties, making it a candidate for managing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Research Findings : Studies have shown that this compound administration can inhibit neural cell abnormalities associated with Alzheimer's disease and may prevent memory disturbances . Furthermore, it has been suggested as a therapeutic agent to resynchronize biological rhythms disrupted in neurodegenerative conditions .

- Case Studies : Clinical trials are ongoing to evaluate this compound's efficacy as a neuroprotective agent in various neurodegenerative disorders, highlighting its potential role in improving cognitive function and slowing disease progression.

Cancer Treatment

This compound has been investigated for its role in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of conventional treatments like chemotherapy.

- Efficacy : Research indicates that this compound can reduce the side effects of chemotherapy and improve patient quality of life by mitigating symptoms such as nausea and fatigue . Additionally, it may have direct anti-tumor effects by regulating tumor progression and enhancing the immune response against cancer cells .

- Clinical Trials : Various studies are assessing this compound's role in different cancer types, with preliminary results suggesting beneficial outcomes when used alongside traditional therapies.

Cardiovascular Health

Emerging evidence suggests that this compound may positively impact cardiovascular health by regulating blood pressure and improving endothelial function.

- Clinical Insights : this compound supplementation has been linked to reduced arterial hypertension and improved vascular health markers in patients with cardiovascular diseases .

- Research Trends : Ongoing studies aim to clarify the mechanisms through which this compound influences cardiovascular parameters and its potential as a preventive measure against heart diseases.

Gastrointestinal Disorders

This compound's protective effects on the gastrointestinal tract have been explored, particularly concerning conditions like irritable bowel syndrome and inflammatory bowel diseases (IBD).

- Findings : Clinical trials have shown that this compound can protect gastric mucosa and improve symptoms associated with gastrointestinal disorders . However, results regarding its efficacy in IBD are mixed, necessitating further investigation.

Other Applications

Beyond the aforementioned areas, this compound is also being studied for its potential benefits in:

- Fibromyalgia and Chronic Fatigue Syndrome : Preliminary data suggest possible therapeutic benefits, although more research is needed to establish conclusive evidence .

- Reproductive Health : this compound is being investigated for its role in fertility treatments and neonatal care, showing promise as an adjunct therapy during in vitro fertilization procedures .

- Obesity Management : Research indicates that this compound may help regulate metabolic disorders associated with obesity .

Mecanismo De Acción

La melatonina ejerce sus efectos principalmente a través de la unión a los receptores de melatonina, específicamente el receptor de melatonina 1 y el receptor de melatonina 2. Estos receptores son parte de la familia de receptores acoplados a proteínas G y están involucrados en varias vías de señalización . La melatonina regula el ciclo de sueño-vigilia al influir en la liberación de neurotransmisores y hormonas que promueven el sueño. También actúa como un potente antioxidante, eliminando radicales libres y promoviendo la expresión de enzimas antioxidantes .

Comparación Con Compuestos Similares

Structural Analogues from Pineal Tissue

Five indole compounds isolated from bovine pineal tissue share structural similarities with melatonin (Table 1):

- 5-Methoxytryptophol and 5-Hydroxytryptophol : Differ in substituents (methoxy vs. hydroxy groups at C5) and lack the N-acetyl group. These compounds are substrates for hydroxyindole-O-methyltransferase, which converts 5-hydroxytryptophol to 5-methoxytryptophol .

- 5-Methoxyindole-3-acetic Acid (5-MIAA) and 5-Hydroxyindole-3-acetic Acid (5-HIAA) : Carboxylic acid derivatives of this compound with reduced receptor affinity but retained antioxidant activity .

Pharmacological Contrast : While this compound binds to MT1/MT2 receptors, its structural analogues exhibit weaker receptor interactions but may modulate inflammatory pathways .

Table 1: Structural Comparison of Pineal Indole Compounds

| Compound | Substituents (C5) | N-Acetyl Group | Receptor Affinity | Primary Function |

|---|---|---|---|---|

| This compound | Methoxy | Yes | High (MT1/MT2) | Circadian regulation |

| 5-Methoxytryptophol | Methoxy | No | Low | Antioxidant, substrate for methylation |

| 5-Hydroxytryptophol | Hydroxy | No | Negligible | Inflammatory modulation |

| 5-Methoxyindole-3-acetic Acid | Methoxy | No | None | Antioxidant |

Indomethacin: Functional Similarity via Structural Overlap

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), shares an indole backbone with this compound (Fig. 1). Both compounds inhibit pro-inflammatory cytokines and nitric oxide synthase, but indomethacin primarily targets cyclooxygenase (COX) enzymes, whereas this compound acts via receptor-dependent antioxidant pathways .

Key Difference : this compound lacks gastrointestinal toxicity, a common side effect of NSAIDs, due to its ROS-scavenging properties .

Phytothis compound: Plant-Derived Isoform

Phytothis compound is structurally identical to animal this compound but synthesized in plants such as rice and medicinal herbs. It binds to mammalian this compound receptors and elevates plasma this compound levels in chicks when ingested . Unlike animal this compound, phytothis compound enhances essential oil biosynthesis in plants (e.g., Salvia species) via auxin-like activity, similar to indole-3-acetic acid (IAA) .

Table 2: this compound vs. Phytothis compound

| Property | This compound (Animal) | Phytothis compound (Plant) |

|---|---|---|

| Biosynthetic Pathway | Tryptophan → Serotonin | Chorismate → Tryptophan |

| Receptor Binding | MT1/MT2 | MT1/MT2 |

| Function | Circadian regulation | Antioxidant, growth regulation |

| Bioavailability | Hepatic metabolism | Dietary absorption |

Metabolites: 6-Hydroxythis compound and AFMK

This compound’s metabolites contribute to its therapeutic effects:

- 6-Hydroxythis compound : Formed via hepatic CYP1A2 oxidation. It repairs oxidative DNA damage but lacks receptor affinity .

- AFMK : Generated in mitochondria, it scavenges hydroxyl radicals more effectively than this compound itself .

Pharmacokinetics : In humans, oral this compound (20 mg) peaks at 140.47 ng/mL within 1 hour but is rapidly metabolized, preventing accumulation .

Actividad Biológica

Melatonin, a hormone primarily produced by the pineal gland, is widely recognized for its role in regulating circadian rhythms and sleep-wake cycles. However, its biological activities extend far beyond these functions, influencing various physiological processes and exhibiting potential therapeutic effects across multiple domains. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its effects through specific receptors, primarily MT1 and MT2, which are G protein-coupled receptors located in various tissues including the brain, retina, and immune system. Activation of these receptors leads to various intracellular signaling pathways that modulate physiological functions.

- MT1 Receptor : Inhibits adenylate cyclase activity, reducing cyclic AMP levels.

- MT2 Receptor : Involved in phosphoinositide hydrolysis, affecting calcium signaling.

Additionally, this compound has non-receptor mediated actions such as direct antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity .

1. Circadian Rhythm Regulation

This compound plays a critical role in regulating sleep patterns and circadian rhythms. Studies have shown that this compound administration can significantly improve sleep quality and reduce sleep onset latency in various populations including shift workers and individuals with insomnia .

| Study | Population | This compound Dose | Outcome |

|---|---|---|---|

| Sadeghniiat-Haghighi et al. | 118 female nurses | 5 mg | Decreased sleep onset latency (p < 0.05) |

| Bjorvatn et al. | 38 oil rig workers | 3 mg | Reduced daytime sleepiness (p = 0.016) |

| Sharkey et al. | 21 healthy adults | 1.8 mg | Prevented decrease in sleep time (p < 0.05) |

2. Antioxidant Activity

This compound acts as a potent antioxidant, protecting cellular components from oxidative damage. It enhances mitochondrial function by preventing DNA mutations and supporting the respiratory chain complexes . This action is particularly important in muscle tissues where oxidative stress can lead to frailty and decreased performance.

3. Effects on Stem Cells

Research indicates that this compound promotes the proliferation and differentiation of mesenchymal stem cells (MSCs). A study demonstrated that this compound treatment upregulated the expression of key stem cell markers and maintained the self-renewability of MSCs during in vitro expansion .

| Effect of this compound on MSCs | Result |

|---|---|

| Proliferation | Enhanced cell growth |

| Differentiation | Improved functionality |

| Stemness Maintenance | Upregulation of Sox2 |

Case Studies

Case Study: Bipolar Disorder

A notable case involved a 10-year-old boy with refractory bipolar disorder who experienced rapid relief from insomnia following this compound treatment. This intervention not only alleviated sleep disturbances but also contributed to stabilizing his mood without recurrence of manic episodes over a prolonged period .

Case Study: Sleep Disorders in Shift Workers

In emergency medical technicians working night shifts, this compound supplementation was assessed for its efficacy in improving sleep quality. While some studies reported no significant benefits, others indicated that this compound could enhance sleep duration under specific conditions .

Therapeutic Applications

This compound's diverse biological activities suggest potential therapeutic applications across various health conditions:

- Sleep Disorders : Effective in treating insomnia and circadian rhythm disorders.

- Neuroprotection : May protect against neurodegenerative diseases through its antioxidant properties.

- Metabolic Disorders : Influences adipose tissue function and may aid in managing obesity-related conditions .

- Cancer Research : Emerging evidence suggests this compound might enhance the efficacy of cancer treatments by improving immune response and reducing side effects .

Q & A

Q. How to design multi-omics studies exploring this compound’s role in metabolic pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq of this compound receptor genes) with metabolomics (LC-MS profiling of tryptophan derivatives). Use pathway enrichment tools like KEGG to link this compound’s antioxidant effects to mitochondrial dynamics. Validate findings in knockout models (e.g., MT1/MT2 receptor-deficient mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.